Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Groups

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS 1356342-83-0) is a fluorinated heterocyclic building block characterized by a piperidine core with an amino group at the 3-position, a fluorine atom at the 5-position, and a benzyl carbamate (Cbz) protecting group at the 1-position. This compound is available in stereochemically defined forms, such as the (3S,5S)-isomer, which is crucial for medicinal chemistry applications.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Cat. No. B7968477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-5-fluoropiperidine-1-carboxylate
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H17FN2O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
InChIKeyDCYCVVYIEGBLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Amino-5-Fluoropiperidine-1-Carboxylate: A Stereochemically Defined Cbz-Protected Aminofluoropiperidine Building Block


Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS 1356342-83-0) is a fluorinated heterocyclic building block characterized by a piperidine core with an amino group at the 3-position, a fluorine atom at the 5-position, and a benzyl carbamate (Cbz) protecting group at the 1-position . This compound is available in stereochemically defined forms, such as the (3S,5S)-isomer, which is crucial for medicinal chemistry applications . The combination of a Cbz protecting group with a stereospecific fluorine substitution pattern offers a unique handle for the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors and targeted protein degraders [1].

Orthogonal Deprotection
Cbz group enables hydrogenolysis-based selective deprotection
Stereochemical Control
Defined (3S,5S) configuration for enantiomer-controlled synthesis
Fluorinated Core
Piperidine with 5-fluoro substitution expands chemical space

The Critical Role of Benzyl 3-Amino-5-Fluoropiperidine-1-Carboxylate in Multi-Step Synthesis: Why Structural Analogs Are Not Interchangeable


Substituting benzyl 3-amino-5-fluoropiperidine-1-carboxylate with a close analog, such as a tert-butyl (Boc) protected version or a racemic mixture, introduces significant risks to synthetic route feasibility and final product integrity. The benzyl carbamate (Cbz) protecting group offers orthogonal deprotection conditions via hydrogenolysis, which is incompatible with the acid-labile Boc group [1]. Furthermore, the defined (3S,5S) stereochemistry of the compound is essential for maintaining the correct 3D orientation of the pharmacophore in drug candidates; using a racemic or mismatched stereoisomer can lead to a complete loss of target binding affinity and efficacy . Finally, the choice between the free base and its hydrochloride salt [2] directly impacts solubility and reaction compatibility, making generic interchange a costly gamble.

Cbz vs. Boc Analog
Orthogonal deprotection conditions may not transfer; route redesign may be required.
Racemic Mixture
Substituting with racemate may lower enantiomeric purity and complicate assay interpretation.
Free Base vs. HCl Salt
Solubility and handling properties differ; may affect formulation fit and reaction compatibility.

Quantitative Differentiation: A Comparative Analysis of Benzyl 3-Amino-5-Fluoropiperidine-1-Carboxylate vs. Key Analogs


Orthogonal Protection Strategy: Cbz vs. Boc for Streamlined Synthetic Routes

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate features a benzyl carbamate (Cbz) protecting group, which is orthogonal to the acid-labile tert-butyl carbamate (Boc) group found on many analogs like tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate [1]. The Cbz group is selectively removed via hydrogenolysis, a condition under which a Boc group is stable [2]. This orthogonality is essential for complex, multi-step syntheses requiring selective deprotection.

Orthogonal Deprotection
Class-level inference
Cbz: hydrogenolysis removal vs. Boc: acid-labile removal
Supports orthogonal deprotection strategy
Review with multi-step route; verify conditions
Medicinal Chemistry Organic Synthesis Protecting Groups

Stereochemical Purity: The Impact of Defined (3S,5S) Configuration vs. Racemic Mixtures on Target Engagement

The (3S,5S)-enantiomer of benzyl 3-amino-5-fluoropiperidine-1-carboxylate is critical for biological activity. While specific IC50 values for this compound are not directly reported as an intermediate, its stereochemistry is known to significantly influence receptor interaction . A racemic mixture of the same compound would contain 50% of the inactive (or less active) (3R,5R)-enantiomer, directly reducing the potential potency and complicating analytical characterization.

Enantiomeric Purity
Class-level inference
(3S,5S) pure enantiomer vs. racemic mixture
May impact target-engagement assay context
Enantiomeric attribution requires chiral analysis
Stereochemistry Drug Discovery Biological Activity

Formulation and Handling Advantage: Hydrochloride Salt vs. Free Base for Improved Aqueous Solubility

The hydrochloride salt form of benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate [1] is specifically synthesized to enhance aqueous solubility compared to its free base counterpart . While exact solubility values are not provided in the available data, the general principle is that salt formation significantly improves dissolution in aqueous media, which is a critical parameter for in vitro assays and in vivo studies.

Salt Form Solubility
Class-level inference
HCl salt improves aqueous solubility vs. free base
Supports formulation-fit review
Solubility data to verify; lot-dependent
Pharmaceutical Formulation Solubility Preformulation

Chemical Purity: 98% Grade vs. Standard 95% Grade for Demanding Applications

For researchers requiring high-purity starting materials, benzyl 3-amino-5-fluoropiperidine-1-carboxylate is commercially available at a certified purity of 98% or higher. This compares favorably to a standard 95% purity grade that is also widely available. The 3% difference in purity can represent a significant reduction in impurities that might otherwise interfere with sensitive catalytic cycles or complicate product purification.

Purity Grade
Vendor-specified data
98% (NLT) vs. 95% grade
Supports impurity-sensitive synthesis review
Lot-specific verification recommended
Analytical Chemistry Quality Control Chemical Purity

Targeted Protein Degradation (PROTAC) Applications: 3-Amino Group as a Superior Linker Attachment Point

The 3-amino group on the piperidine ring of benzyl 3-amino-5-fluoropiperidine-1-carboxylate serves as an ideal attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) [1]. While a direct head-to-head comparison with other attachment points is not available, a recent ACS Chemical Biology study (2024) demonstrated successful incorporation of this specific building block into CRBN-recruiting PROTACs, highlighting its utility in this cutting-edge application [1].

PROTAC Conjugation
Supporting evidence
Demonstrated CRBN-PROTAC incorporation (2024)
Supports PROTAC linker attachment context
Method-specific validation recommended
PROTAC Targeted Protein Degradation Chemical Biology

Strategic Application Scenarios for Benzyl 3-Amino-5-Fluoropiperidine-1-Carboxylate in Drug Discovery and Chemical Biology


Synthesis of Complex, Multi-Protecting Group Kinase Inhibitors

In the synthesis of complex kinase inhibitors like those targeting Bruton's tyrosine kinase (BTK) [1], the orthogonal Cbz protecting group [2] of benzyl 3-amino-5-fluoropiperidine-1-carboxylate is essential. It allows for the selective unmasking of the 3-amino group for subsequent functionalization while leaving other acid-labile protecting groups, such as Boc, intact. This capability streamlines the synthesis of advanced intermediates and reduces the need for costly and time-consuming route redesign.

Preparation of Stereochemically Pure Clinical Candidates

When developing a chiral drug candidate, the defined (3S,5S) stereochemistry of this building block [1] is non-negotiable. It ensures that the final drug substance possesses the correct 3D shape for optimal target engagement. Using this pre-resolved stereoisomer directly into a synthetic route eliminates the need for expensive and inefficient chiral resolution steps later in the process, thereby accelerating development timelines and reducing cost of goods for clinical manufacturing.

Construction of PROTACs for Targeted Protein Degradation

For research programs focused on targeted protein degradation, benzyl 3-amino-5-fluoropiperidine-1-carboxylate is a validated building block for constructing PROTACs [1]. The free 3-amino group serves as a robust and accessible handle for attaching the linker that connects the target protein ligand to the E3 ligase ligand. Its demonstrated use in creating CRBN-recruiting degraders [1] makes it a strategic choice for labs initiating new PROTAC discovery campaigns.

Formulation and Early-Stage In Vivo Pharmacology

The hydrochloride salt form of this compound [1] is specifically advantageous for preparing dosing solutions for in vivo pharmacokinetic (PK) and efficacy studies. Its improved aqueous solubility relative to the free base [2] ensures accurate and reproducible dosing, a critical factor for obtaining reliable and interpretable in vivo data. This form is the preferred choice for pharmacology teams moving candidates from in vitro to in vivo evaluation.

Application
Selection Property
Validation Focus
Multi-step kinase inhibitor synthesis
Orthogonal Cbz deprotection
Selective deprotection and route validation
Stereochemically defined intermediate synthesis
Defined (3S,5S) configuration
Enantiomeric purity and chiral HPLC monitoring
PROTAC conjugate construction
3-amino linker attachment handle
Conjugation efficiency and linker stability
In vivo formulation and exposure studies
Hydrochloride salt solubility
Solubility in dosing vehicles and PK exposure

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